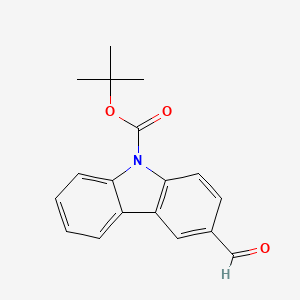

N-boc-carbazole-3-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formylcarbazole-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-18(2,3)22-17(21)19-15-7-5-4-6-13(15)14-10-12(11-20)8-9-16(14)19/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFDMBFKVIBBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Boc-Carbazole-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-carbazole-3-carboxaldehyde, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.

Introduction

This compound is a derivative of carbazole, a heterocyclic aromatic compound known for its presence in various natural products and pharmacologically active molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxaldehyde group at the 3-position enhances its utility as a versatile building block for the synthesis of more complex carbazole derivatives. These derivatives are of significant interest in drug discovery and materials science due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the nitrogen atom of carbazole with a di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-carbazole. The subsequent step is the formylation of the N-Boc-carbazole intermediate at the 3-position using the Vilsmeier-Haack reaction.

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-carbazole (N-Boc-Carbazole)

Materials:

-

Carbazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of carbazole (1 equivalent) in anhydrous acetonitrile, 4-dimethylaminopyridine (DMAP) (0.1 equivalents) is added.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) is then added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-carbazole as a white solid.

Synthesis of this compound

Materials:

-

N-Boc-carbazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Ice-water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, anhydrous N,N-dimethylformamide (DMF) (3 equivalents) is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C in an ice bath, and phosphorus oxychloride (POCl₃) (1.2 equivalents) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of N-Boc-carbazole (1 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a beaker of ice-water.

-

The mixture is stirred for 30 minutes and then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138-142 °C |

| Yield | Typically 70-85% (after chromatography) |

| ¹H NMR (CDCl₃) | δ (ppm): 10.1 (s, 1H, -CHO), 8.5 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.6-7.4 (m, 4H, Ar-H), 1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 191.5, 152.0, 142.1, 140.5, 128.9, 127.8, 126.5, 124.3, 123.5, 120.9, 120.4, 115.8, 115.2, 84.5, 28.3 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Alkyl C-H), ~2850, ~2750 (-CHO C-H), ~1730 (C=O, Boc), ~1685 (C=O, aldehyde), ~1590, ~1480 (Ar C=C) |

| Mass Spec (ESI-MS) | m/z: 296.1 [M+H]⁺, 318.1 [M+Na]⁺ |

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is a systematic process ensuring the desired product's identity and purity.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound are not yet extensively documented in the literature, its structural analogs have shown significant biological activities. For instance, other N-substituted carbazole-3-carboxaldehyde derivatives have been investigated for their potential as anticancer agents. It is hypothesized that the carbazole scaffold can intercalate with DNA or interact with various enzymes and receptors. The aldehyde functionality at the 3-position provides a reactive handle for derivatization to generate libraries of compounds for screening against various biological targets. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of this compound as a synthetic intermediate opens up avenues for the development of novel carbazole-based molecules with potentially valuable biological and photophysical properties.

An In-depth Technical Guide on the Solubility and Stability of N-boc-carbazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-boc-carbazole-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. Understanding these fundamental physicochemical properties is crucial for its effective handling, storage, formulation, and application in research and development.

Core Concepts: Solubility and Stability

Solubility refers to the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution. The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions, such as temperature, light, and humidity. Stability studies are essential to determine the shelf-life of a compound and to ensure its quality, safety, and efficacy over time.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from the characteristics of its constituent moieties: the carbazole core, the N-boc protecting group, and the carboxaldehyde group.

| Property | Description |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Appearance | Expected to be a solid, likely crystalline, with a color ranging from white to off-white or pale yellow. |

| Melting Point | Not reported. For comparison, carbazole has a high melting point of 246 °C. The N-boc and carboxaldehyde substitutions would likely alter this. |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which possesses both nonpolar (carbazole ring) and polar (carboxaldehyde and N-boc groups) characteristics. Generally, carbazole and its derivatives exhibit good solubility in organic solvents.[1] The N-boc group also tends to increase solubility in organic solvents.

Qualitative Solubility:

Based on the general solubility of carbazole and N-Boc protected compounds, this compound is expected to be:

-

Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderately soluble in other organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

-

Slightly soluble to insoluble in nonpolar solvents like hexanes and toluene.

-

Practically insoluble in water.

Quantitative Solubility Data (Estimated):

Table 1: Estimated Quantitative Solubility of this compound

| Solvent | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 - 50 |

| Dimethylformamide (DMF) | ~ 30 - 50 |

| Tetrahydrofuran (THF) | 10 - 30 |

| Dichloromethane (DCM) | 10 - 30 |

| Acetone | 5 - 20 |

| Ethyl Acetate | 5 - 20 |

| Methanol | 1 - 10 |

| Toluene | < 1 |

| Hexane | < 1 |

| Water | < 0.1 |

Note: These values are estimations based on analogous compounds and should be experimentally verified.

Stability Profile

The stability of this compound is influenced by the chemical reactivity of the N-boc protecting group and the carbazole-3-carboxaldehyde core.

General Stability:

-

Thermal Stability: Carbazole derivatives are known for their high thermal stability.[1] However, the N-Boc group is known to be thermally labile and can be removed at elevated temperatures.[3][4] Therefore, prolonged exposure to high temperatures should be avoided.

-

Photostability: Carbazole-containing compounds can be sensitive to light. It is advisable to store this compound protected from light to prevent potential photodegradation.

-

Hydrolytic Stability: The N-Boc group is generally stable to basic and nucleophilic conditions but is labile to acidic conditions.[5][6] Therefore, the compound is expected to be stable at neutral and basic pH but will likely degrade in acidic environments.

Table 2: Predicted Stability Profile of this compound

| Condition | Stability | Potential Degradation Pathway |

| Thermal | Moderate | Thermolytic cleavage of the N-Boc group. |

| Photochemical | Low to Moderate | Photodegradation of the carbazole ring system. |

| Acidic (pH < 5) | Low | Acid-catalyzed hydrolysis of the N-Boc protecting group. |

| Neutral (pH 6-8) | High | Generally stable. |

| Basic (pH > 9) | High | Generally stable. |

Note: This is a predicted stability profile and should be confirmed through experimental studies.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Solubility Determination

Method: Shake-Flask Method (Quantitative)

This is a standard method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Assessment

Method: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to various stress conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS and NMR.

References

- 1. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-boc-carbazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of N-boc-carbazole-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. Due to the absence of a publicly available crystal structure for this specific molecule, this guide combines experimental data from closely related analogues with computational analysis to offer a comprehensive understanding of its structural characteristics.

Molecular Structure

This compound consists of a planar carbazole ring system, a bulky tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a carboxaldehyde group at the 3-position. The carbazole core is an aromatic, tricyclic system with inherent rigidity. The substituents at the N-9 and C-3 positions are crucial in defining the molecule's overall conformation and reactivity.

The Carbazole Core

The fundamental carbazole structure is known to be nearly planar. X-ray diffraction studies on various carbazole derivatives confirm this planarity. For instance, in the crystal structure of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde, the carbazole ring system is approximately planar. This inherent planarity is a critical feature, influencing the electronic properties and intermolecular interactions of this compound.

The N-tert-butoxycarbonyl (Boc) Group

The N-Boc group is a common amine protecting group in organic synthesis. Its bulky nature can influence the conformation of the molecule. In this compound, the Boc group is attached to the nitrogen atom of the carbazole ring. The rotational freedom around the N-C(O) bond of the urethane linkage allows for different conformational possibilities.

The 3-Carboxaldehyde Group

The carboxaldehyde group at the 3-position is an electron-withdrawing group that significantly influences the electronic properties of the carbazole ring. It serves as a reactive handle for various chemical transformations. The orientation of the aldehyde group relative to the carbazole ring is a key conformational feature.

Conformational Analysis

The overall conformation of this compound is determined by the rotational barriers around the N9-C(Boc) and C3-C(aldehyde) single bonds.

Based on computational modeling and analysis of related structures, the most stable conformation is predicted to have the carbazole core in a planar arrangement. The bulky Boc group will likely orient itself to minimize steric hindrance with the carbazole ring. The carboxaldehyde group is expected to be coplanar with the carbazole ring to maximize conjugation, which is an energetically favorable arrangement.

Quantitative Structural Data

Due to the lack of a specific crystal structure for this compound, the following table presents predicted bond lengths, bond angles, and dihedral angles obtained from Density Functional Theory (DFT) calculations. These values provide a quantitative description of the molecule's geometry in its likely lowest energy conformation. For comparison, experimental data for 9-Ethyl-9H-carbazole-3-carbaldehyde are included where relevant.

| Parameter | Atoms Involved | Predicted Value (this compound) | Experimental Value (9-Ethyl-9H-carbazole-3-carbaldehyde) |

| Bond Lengths (Å) | |||

| C(ar)-C(ar) (average) | 1.40 | 1.39 | |

| C(ar)-N | 1.41 | 1.38 | |

| N-C(Boc) | 1.42 | N/A | |

| C(Boc)=O | 1.21 | N/A | |

| C(ar)-C(ald) | 1.48 | 1.47 | |

| C(ald)=O | 1.22 | 1.21 | |

| Bond Angles (°) | |||

| C(ar)-N-C(ar) | 108.5 | 108.7 | |

| C(ar)-N-C(Boc) | 125.7 | N/A | |

| C(ar)-C(ar)-C(ald) | 121.5 | 121.2 | |

| C(ar)-C(ald)=O | 123.8 | 124.1 | |

| Dihedral Angles (°) | |||

| C(ar)-C(ar)-C(ald)=O | ~0 or ~180 | 178.9 | |

| C(ar)-N-C(Boc)=O | ~0 or ~180 | N/A |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and structural characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from carbazole:

-

Formylation of Carbazole: Carbazole is first formylated at the 3-position using a Vilsmeier-Haack reaction. This typically involves reacting carbazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

N-Boc Protection: The resulting carbazole-3-carboxaldehyde is then protected at the nitrogen atom with a Boc group. This is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Detailed Protocol:

-

Step 1: Synthesis of Carbazole-3-carboxaldehyde

-

To a stirred solution of carbazole in DMF at 0 °C, add POCl₃ dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).

-

The precipitate formed is collected by filtration, washed with water, and dried to yield carbazole-3-carboxaldehyde.

-

-

Step 2: Synthesis of this compound

-

Dissolve carbazole-3-carboxaldehyde in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Add (Boc)₂O and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Structural Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the carbazole ring, the aldehyde proton (typically a singlet around 10 ppm), and a singlet for the nine equivalent protons of the tert-butyl group of the Boc protector (around 1.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the aldehyde (around 190 ppm), the carbonyl carbon of the Boc group (around 150 ppm), the quaternary carbon of the Boc group (around 85 ppm), and the methyl carbons of the Boc group (around 28 ppm).

IR spectroscopy can be used to identify the key functional groups.

-

C=O stretching (aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C=O stretching (Boc): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-H stretching (aromatic): Signals will appear above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Signals will appear below 3000 cm⁻¹.

To obtain definitive information on the solid-state molecular structure and conformation, single-crystal X-ray diffraction is the gold standard.

Protocol Outline:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships discussed in this guide.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Key molecular features influencing the properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While a definitive crystal structure is not yet available, a combination of data from analogous compounds and computational modeling offers a robust understanding of its key structural features. The provided experimental protocols serve as a valuable resource for researchers working with this important synthetic intermediate. Further experimental studies, particularly single-crystal X-ray diffraction, are encouraged to refine the structural data presented herein.

CAS number and IUPAC name for N-boc-carbazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in materials science. The carbazole nucleus is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting properties that include antibacterial, antifungal, antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3] The functionalization of the carbazole scaffold is a critical strategy in medicinal chemistry to modulate its therapeutic potential.

This technical guide focuses on N-Boc-carbazole-3-carboxaldehyde , a versatile synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactions at other positions. The carboxaldehyde group at the C-3 position is a valuable functional handle for further molecular elaboration, enabling the synthesis of a wide array of more complex carbazole derivatives for drug discovery and materials science applications.

Chemical Identification and Properties

| Identifier | Value | Reference Compound |

| IUPAC Name | tert-butyl 3-formyl-9H-carbazole-9-carboxylate | Target Compound |

| CAS Number | 51761-07-0 | 9H-carbazole-3-carbaldehyde (Parent) |

| Molecular Formula | C18H17NO3 | Target Compound |

| Molecular Weight | 295.33 g/mol | Target Compound |

| Melting Point | 85-87 °C | N-Ethyl-3-carbazolecarboxaldehyde |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 9H-carbazole. The first step involves the protection of the carbazole nitrogen with a di-tert-butyl dicarbonate (Boc)₂O. The second step is the regioselective formylation at the C-3 position, commonly accomplished via the Vilsmeier-Haack reaction.

Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-Carbazole)

Methodology: This protocol is based on standard N-Boc protection procedures for heterocyclic amines.

-

Dissolve 9H-carbazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the solution.

-

Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure tert-butyl 9H-carbazole-9-carboxylate.

Step 2: Synthesis of tert-butyl 3-formyl-9H-carbazole-9-carboxylate

Methodology: This protocol is a representative Vilsmeier-Haack formylation procedure adapted for N-substituted carbazoles.[4] The Vilsmeier-Haack reagent is a mild and efficient electrophile for the formylation of electron-rich aromatic systems.[5][6]

-

In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (DMF) as the solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.

-

Prepare a solution of tert-butyl 9H-carbazole-9-carboxylate (from Step 1, 1 equivalent) in DMF.

-

Add the carbazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-95 °C for 4-18 hours.[4] The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice with stirring.

-

Neutralize the aqueous solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.

-

The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the final product, tert-butyl 3-formyl-9H-carbazole-9-carboxylate.

Synthetic Workflow

The logical flow of the synthesis is depicted below.

Biological and Pharmaceutical Relevance

Carbazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. The aldehyde functionality at the C-3 position of the N-Boc protected carbazole serves as a crucial entry point for the synthesis of novel therapeutic agents.

-

Antimicrobial Activity: Many carbazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[3][7] For instance, 1,3,6-tribromo-9H-carbazole has shown stronger activity against Escherichia coli than the reference drug amoxicillin.[7] The introduction of different substituents allows for the fine-tuning of this activity.

-

Anticancer Properties: N-substituted carbazoles have been investigated for their potential as anticancer agents.[1] The carbazole scaffold is a component of several antineoplastic drugs, and new derivatives are continuously being synthesized and evaluated for their activity against various cancer cell lines.[1]

-

Anti-inflammatory and Antioxidant Effects: Natural and synthetic carbazoles have been reported to possess anti-inflammatory and antioxidant properties, making them attractive candidates for the development of drugs targeting inflammation-related diseases.[2][3]

The synthesis of this compound provides a platform for researchers to develop novel compounds by reacting the aldehyde with various nucleophiles (e.g., amines, hydrazines, organometallic reagents) to create a library of new chemical entities for biological screening.

References

- 1. shd.org.rs [shd.org.rs]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

An In-depth Technical Guide to N-Boc-Carbazole-3-Carboxaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-carbazole-3-carboxaldehyde, a key intermediate in the synthesis of a wide array of functionalized carbazole derivatives. This document details its discovery and history within the broader context of carbazole chemistry, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications as a versatile building block in medicinal chemistry and materials science.

Discovery and History

While a singular "discovery" of N-Boc-carbazole-3-carboxaldehyde is not prominently documented, its emergence is intrinsically linked to the development of two fundamental synthetic strategies in organic chemistry: the protection of amines using the tert-butoxycarbonyl (Boc) group and the formylation of aromatic compounds via the Vilsmeier-Haack reaction.

The carbazole nucleus itself was first isolated from coal tar in 1872. The Vilsmeier-Haack reaction, developed in the 1920s, provided a reliable method to introduce a formyl group onto electron-rich aromatic rings like carbazole. The use of the Boc protecting group, which gained widespread use in the mid-20th century, became a cornerstone of modern organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions.[1][2]

The synthesis and utility of this compound represent the logical convergence of these powerful synthetic tools. Researchers seeking to modify the carbazole core for applications in drug discovery and materials science recognized the necessity of a protecting group for the nitrogen atom to control reactivity and enable selective functionalization at other positions of the carbazole ring. The Boc group proved ideal for this purpose, leading to the development of synthetic routes to this compound as a key intermediate. Its history is therefore one of pragmatic application and development within the ongoing exploration of carbazole chemistry, rather than a singular moment of discovery.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid compound. Its key properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₃ | N/A |

| Molecular Weight | 295.33 g/mol | N/A |

| Appearance | Solid | [3] |

| Melting Point | Not specified for N-Boc derivative, 158-159 °C for carbazole-3-carboxaldehyde | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Spectroscopic Data

The following table summarizes typical spectroscopic data for the parent compound, carbazole-3-carboxaldehyde. The presence of the N-Boc group will introduce characteristic signals, notably a strong singlet around 1.5 ppm in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group, and signals in the ¹³C NMR spectrum for the quaternary carbon and the carbonyl of the Boc group.

| Spectrum | Key Peaks/Signals (for Carbazole-3-carboxaldehyde) | Reference |

| ¹H NMR | δ (ppm): 7.26 (dd), 7.41 (d), 7.49 (dd), 7.65 (dd), 8.12 (d), 8.33 (d) | [4] |

| ¹³C NMR | δ (ppm): 108.7, 109.3, 113.1, 119.6, 120.8, 122.7, 123.2, 124.4, 124.7, 126.3, 129.5, 133.5, 139.9, 140.5 | [4] |

| IR (KBr) | ν (cm⁻¹): Characteristic peaks for N-H stretching, aromatic C-H stretching, and C=O stretching of the aldehyde. | [5][6] |

| Mass Spec (MS) | m/z: 195.07 (M⁺ for carbazole-3-carboxaldehyde) | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, both of which are detailed below.

Route 1: N-Boc Protection of Carbazole followed by Vilsmeier-Haack Formylation

This is a common and effective method for the preparation of the title compound.

Step 1: Synthesis of N-Boc-carbazole

-

Reagents: Carbazole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure: To a solution of carbazole in the chosen solvent, add DMAP (catalytic amount) and Boc₂O (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to yield N-Boc-carbazole.

Step 2: Vilsmeier-Haack Formylation of N-Boc-carbazole

-

Reagents: N-Boc-carbazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ (1.5-3 equivalents) to ice-cold DMF with stirring. N-Boc-carbazole, dissolved in a minimal amount of DMF, is then added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium hydroxide or sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. Purification by column chromatography or recrystallization affords this compound.[7]

Route 2: Formylation of Carbazole followed by N-Boc Protection

This alternative route involves the formylation of the unprotected carbazole first.

Step 1: Synthesis of Carbazole-3-carboxaldehyde

-

Reagents: Carbazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure: Similar to the formylation of N-Boc-carbazole, the Vilsmeier reagent is prepared from POCl₃ and DMF. Carbazole is then added, and the reaction is carried out, typically with heating. After aqueous workup and neutralization, the crude carbazole-3-carboxaldehyde is isolated.

Step 2: N-Boc Protection of Carbazole-3-carboxaldehyde

-

Reagents: Carbazole-3-carboxaldehyde, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and a suitable solvent.

-

Procedure: The procedure is analogous to the N-Boc protection of carbazole described in Route 1, Step 1. Carbazole-3-carboxaldehyde is reacted with Boc₂O in the presence of DMAP to yield the final product, this compound.

Mandatory Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: Vilsmeier-Haack Reaction

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Applications in Research and Drug Development

This compound serves as a pivotal intermediate for the synthesis of a diverse range of carbazole derivatives with significant potential in medicinal chemistry and materials science. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce various amine side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes and extend conjugation.

-

Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other derivatives.

-

Oxidation: To form the corresponding carboxylic acid.

These transformations have enabled the synthesis of carbazole derivatives that have been investigated for a range of biological activities, including:

-

Anticancer agents: Many carbazole derivatives exhibit cytotoxic activity against various cancer cell lines.[5][8] For instance, derivatives of the related 9-ethyl-9H-carbazole-3-carbaldehyde have been shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway.[9]

-

Neuroprotective agents: The carbazole scaffold is present in compounds with neuroprotective properties.

-

Antimicrobial agents: Carbazole derivatives have shown activity against various bacterial and fungal strains.[10]

In materials science, the carbazole moiety is a well-known building block for organic electronic materials due to its electron-donating properties and thermal stability. The functionalization of this compound allows for the tuning of the electronic and photophysical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. While its history is intertwined with the broader development of synthetic methodology, its utility is clear and well-established. The synthetic routes to this compound are robust and scalable, and its versatile aldehyde functionality provides a gateway to a vast chemical space of functionalized carbazoles. For researchers in drug discovery and materials science, this compound represents a key starting material for the development of novel compounds with tailored biological activities and physicochemical properties. This guide provides the foundational knowledge necessary for the effective synthesis and application of this valuable chemical intermediate.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. shd.org.rs [shd.org.rs]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

A Technical Guide to the Theoretical Calculations of N-Boc-Carbazole-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize N-boc-carbazole-3-carboxaldehyde. This document outlines the key molecular properties, potential reactivity, and biological significance of this compound, supported by data from related carbazole derivatives and established computational methodologies.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in various natural products and synthetic compounds with significant biological and photophysical properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxaldehyde group at the 3-position creates a versatile intermediate for organic synthesis. The aldehyde functionality serves as a key reactive site for constructing more complex molecular architectures, while the Boc group modulates the electronic properties and solubility of the carbazole core.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structure, spectroscopic properties, and reactivity of such molecules.[1][2] These computational insights are crucial for designing novel compounds with tailored properties for applications in materials science and drug discovery.

Computational Methodology

The theoretical data presented in this guide are based on methodologies commonly employed for carbazole derivatives, providing a reliable framework for understanding the properties of this compound.

Experimental Protocols:

-

Geometry Optimization: The three-dimensional structure of this compound is typically optimized using DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).[1] This level of theory provides a good balance between computational cost and accuracy for determining key geometric parameters like bond lengths and angles.

-

Electronic Structure Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated from the optimized geometry.[1][2] The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic excitation properties and kinetic stability.

-

Spectroscopic Predictions: Theoretical vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis) can be predicted using DFT and Time-Dependent DFT (TD-DFT) calculations, respectively.[3][4] These theoretical spectra are valuable for interpreting experimental data.

Predicted Molecular and Electronic Properties

The following tables summarize the predicted quantitative data for this compound, derived from computational studies on analogous carbazole structures.

Table 1: Predicted Geometrical Parameters

| Parameter | Value |

| C-N (pyrrole) bond length | ~1.38 Å |

| C=O (aldehyde) bond length | ~1.22 Å |

| C-C (aromatic) bond length | ~1.40 Å |

| Dihedral Angle (Boc group) | Variable |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | 3.0 to 4.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

| IR (cm⁻¹) | ~1680 (C=O stretch), ~2850 (C-H aldehyde), ~1600 (C=C aromatic) |

| UV-Vis (λ_max, nm) | ~300-350 nm (π → π), ~380-420 nm (n → π) |

Reactivity and Potential Biological Significance

The aldehyde group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, including:

-

Condensation Reactions: Formation of Schiff bases with primary amines.[1]

-

Oxidation: Conversion to a carboxylic acid.[1]

-

Reduction: Formation of a primary alcohol.[1]

-

Wittig Reaction: Conversion to an alkene.[1]

These reactions allow for the elaboration of the carbazole scaffold to generate a diverse library of compounds for various applications.

From a biological perspective, carbazole derivatives have been shown to possess a wide range of activities, including anticancer properties. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been demonstrated to induce apoptosis in melanoma cells through the reactivation of the p53 signaling pathway.[5] This suggests that this compound could serve as a precursor for the synthesis of novel anticancer agents.

Visualizations

Computational Workflow for Characterizing this compound

Caption: A typical workflow for the theoretical characterization of this compound.

Simplified p53 Signaling Pathway Activated by a Carbazole Derivative

Caption: A simplified diagram of the p53 pathway activation by a carbazole derivative leading to cell apoptosis.[5]

References

- 1. 9H-Carbazole-3-carbaldehyde | 51761-07-0 | Benchchem [benchchem.com]

- 2. jnsam.com [jnsam.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of N-Boc-Carbazole-3-Carboxaldehyde: A Gateway to Novel Organic Materials and Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-carbazole-3-carboxaldehyde, a protected derivative of the versatile carbazole scaffold, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic properties and the reactivity of the aldehyde functional group make it a valuable precursor for a diverse array of applications, ranging from advanced organic electronics to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

The introduction of the formyl group onto the N-Boc protected carbazole core is most commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2][3][4]. The N-Boc protecting group serves to modulate the reactivity of the carbazole nitrogen and enhance solubility in organic solvents.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Carbazole

A general procedure for the synthesis of this compound is as follows:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

-

Reaction with N-Boc-Carbazole: A solution of N-Boc-carbazole in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added dropwise to the pre-formed Vilsmeier reagent at low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80 °C) for several hours to ensure complete formylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the hydrolysis of the intermediate iminium salt and precipitation of the aldehyde product. The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound as a solid.

Key Synthetic Transformations and Applications

The aldehyde functionality of this compound serves as a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide range of functionalized carbazole derivatives.

Knoevenagel Condensation: Access to π-Extended Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in extending the π-conjugation of the carbazole system, a key feature for materials used in organic electronics[5][6][7][8][9].

A representative procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:

-

Reaction Setup: this compound and malononitrile are dissolved in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: A catalytic amount of a weak base, such as piperidine or triethylamine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for a period of 2 to 6 hours, with reaction progress monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol) and dried to yield the corresponding vinylidene malononitrile derivative.

Table 1: Representative Data for Knoevenagel Condensation Products

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| This compound | Malononitrile | Piperidine | Ethanol | 4 | >90 | General Protocol |

| This compound | Ethyl Cyanoacetate | Triethylamine | Toluene | 6 | 85-95 | General Protocol |

Schiff Base Formation: Precursors for Bioactive Molecules and Ligands

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are not only valuable intermediates in organic synthesis but also exhibit a range of biological activities, including antimicrobial and anticancer properties. Furthermore, they can act as ligands for the synthesis of coordination complexes[10][11][12][13][14].

A typical procedure for the synthesis of a Schiff base from this compound and aniline is as follows:

-

Reactant Mixture: Equimolar amounts of this compound and aniline are dissolved in a solvent like absolute ethanol.

-

Catalysis: A few drops of a catalytic acid, such as glacial acetic acid, are added to the mixture.

-

Reaction: The reaction mixture is refluxed for 2 to 4 hours.

-

Isolation: After cooling to room temperature, the formed solid precipitate is filtered, washed with cold ethanol, and dried to give the pure Schiff base derivative.

Table 2: Data for Representative Schiff Base Derivatives

| Aldehyde | Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| This compound | Aniline | Acetic Acid | Ethanol | 3 | >90 | General Protocol |

| This compound | 4-Methoxyaniline | Acetic Acid | Ethanol | 2.5 | >95 | General Protocol |

Synthesis of Pyrano[3,2-c]carbazoles: A Route to Bioactive Heterocycles

This compound can be utilized in one-pot multicomponent reactions to construct complex heterocyclic systems such as pyrano[3,2-c]carbazoles. These scaffolds are found in various natural products and exhibit interesting biological activities[15][16][17][18][19].

Caption: One-pot synthesis of pyrano[3,2-c]carbazoles.

Applications in Organic Electronics

Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and wide bandgaps, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices[20][21][22][23][24]. The functionalization of the carbazole core, facilitated by intermediates like this compound, allows for the fine-tuning of their electronic and photophysical properties.

Role in OLED Materials

This compound can be transformed into various components of an OLED device, including:

-

Host Materials: By extending the conjugation through reactions like the Knoevenagel condensation, materials with high triplet energies suitable for hosting phosphorescent emitters can be synthesized.

-

Hole-Transporting Materials (HTMs): The carbazole core itself is an excellent hole transporter. Further derivatization can enhance this property and improve the morphological stability of the thin films in devices.

-

Emitting Materials: Through appropriate synthetic modifications, the carbazole scaffold can be incorporated into molecules that exhibit strong fluorescence or phosphorescence.

Caption: Role of carbazole derivatives in OLEDs.

Relevance in Medicinal Chemistry and Drug Discovery

Carbazole-containing compounds have a rich history in medicinal chemistry, with many natural and synthetic derivatives exhibiting potent biological activities. The ability to functionalize the carbazole core via the aldehyde group in this compound provides a powerful tool for generating libraries of compounds for drug discovery programs.

Anticancer Activity and the p53 Signaling Pathway

Certain carbazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways, such as the p53 tumor suppressor pathway. The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage[18][25][26][27][28][29].

The activation of p53 by certain carbazole derivatives can lead to the transcriptional upregulation of pro-apoptotic genes like BAX and the downregulation of anti-apoptotic genes, ultimately leading to the programmed cell death of cancer cells.

Caption: Simplified p53 signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its accessibility through established methods like the Vilsmeier-Haack reaction, combined with the rich chemistry of the aldehyde group, provides a robust platform for the development of novel materials for organic electronics and new candidates for medicinal chemistry research. The continued exploration of the synthetic potential of this building block is expected to lead to further innovations in these exciting fields.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [file.scirp.org]

- 11. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102911111B - Carbazole benzaldehyde-p-phenylenediamine bi-schiff base and preparation method thereof - Google Patents [patents.google.com]

- 13. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajchem-b.com [ajchem-b.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. benthamscience.com [benthamscience.com]

- 17. rroij.com [rroij.com]

- 18. An Efficient One-pot Synthesis of Pyrano[3,2-c]carbazole and Pyra...: Ingenta Connect [ingentaconnect.com]

- 19. Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. ptglab.com [ptglab.com]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

N-Boc-Carbazole-3-Carboxaldehyde and Its Derivatives: A Comprehensive Technical Review for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

Carbazole and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, N-tert-butyloxycarbonyl-carbazole-3-carboxaldehyde (N-Boc-carbazole-3-carboxaldehyde) has emerged as a pivotal scaffold in medicinal chemistry. The strategic placement of the Boc protecting group on the carbazole nitrogen and the reactive aldehyde functionality at the 3-position provides a versatile platform for the synthesis of a vast array of derivatives. These derivatives have demonstrated significant potential in therapeutic areas such as oncology and neurodegenerative diseases, exhibiting promising activities as anticancer and anti-Alzheimer's agents. This technical guide provides a comprehensive literature review of this compound and its derivatives, detailing their synthesis, biological evaluation, and mechanisms of action, with a focus on their applications in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through a two-step process starting from carbazole. The first step involves the protection of the nitrogen atom of the carbazole ring with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a formyl group at the 3-position, most commonly via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-carbazole)

To a solution of carbazole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base, typically 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield N-Boc-carbazole as a white solid.

Step 2: Vilsmeier-Haack Formylation of N-Boc-carbazole

The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. To this pre-formed reagent, a solution of N-Boc-carbazole in DMF is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it into ice-cold water or a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be further purified by column chromatography on silica gel.

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and various heterocyclic compounds, by reacting it with appropriate amines, ketones, or other reagents.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. While specific data can vary slightly depending on the solvent and instrument used, representative spectral data are summarized below.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, δ in ppm) | ~10.1 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.5-7.3 (m, 4H, Ar-H), ~1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~192.0 (C=O), ~150.0 (C=O, Boc), ~143.0, ~140.0, ~130.0, ~128.0, ~127.0, ~124.0, ~121.0, ~120.0, ~115.0 (Ar-C), ~84.0 (quaternary C, Boc), ~28.0 (-C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~2980 (C-H, Boc), ~1730 (C=O, Boc), ~1680 (C=O, aldehyde), ~1590, ~1470 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₈H₁₇NO₃ |

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant promise in the fields of oncology and neuropharmacology. Their biological activities are primarily attributed to their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected this compound Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde | Melanoma (BRAF-mutated) | Varies | [1] |

| 9-ethyl-9H-carbazole-3-carbaldehyde | Melanoma (BRAF-wild-type) | Varies | [1] |

| Carbazole-based DNMT1 inhibitor (WK-23) | A549 (Lung) | 5.0 | [2] |

| Carbazole-based DNMT1 inhibitor (WK-23) | HCT116 (Colon) | Varies | [2] |

| Carbazole-oxadiazole derivative 10 | HepG2 (Liver) | 7.68 | [3] |

| Carbazole-oxadiazole derivative 10 | HeLa (Cervical) | 10.09 | [3] |

| Carbazole-oxadiazole derivative 10 | MCF7 (Breast) | 6.44 | [3] |

| Carbazole-oxadiazole derivative 11 | HepG2 (Liver) | Varies | [3] |

| Carbazole-oxadiazole derivative 11 | HeLa (Cervical) | Varies | [3] |

| Carbazole-oxadiazole derivative 11 | MCF7 (Breast) | Varies | [3] |

| Carbazole-benzenesulfonohydrazide derivatives (2-5) | Various | Moderate Activity | [3] |

| Palindromic carbazole derivative 27a | A549 (Lung) | < 1 | [4] |

| Palindromic carbazole derivative 27a | HCT-116 (Colon) | < 1 | [4] |

| Palindromic carbazole derivative 27a | MCF-7 (Breast) | < 1 | [4] |

| Palindromic carbazole derivative 36b | U-87 MG (Glioblastoma) | 1.40 | [4] |

Note: The IC₅₀ values are indicative and can vary based on experimental conditions.

One of the key mechanisms underlying the anticancer activity of certain carbazole derivatives is the reactivation of the p53 tumor suppressor pathway. In many cancers, p53 is either mutated or its function is suppressed. Compounds like 9-ethyl-9H-carbazole-3-carbaldehyde have been shown to induce apoptosis and senescence in melanoma cells by activating wild-type p53.[1] This activation is mediated through the phosphorylation of p53 at Ser15, a critical event for its stabilization and transcriptional activity.[1][5] The upstream signaling involves the activation of p38-MAPK and JNK pathways.[5]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several carbazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[6][7] They exert their effect by inhibiting the phosphorylation of STAT3 at Tyr705, which is essential for its dimerization, nuclear translocation, and transcriptional activity.[8] Some carbazole compounds have been shown to upregulate protein-tyrosine phosphatase PTPN6, which in turn dephosphorylates and inactivates STAT3.[8]

Anti-Alzheimer's Disease Activity

The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. N-alkyl carbazole derivatives have shown promise as potential therapeutic agents for Alzheimer's disease by interfering with Aβ aggregation.[5][6] These compounds have been shown to increase the levels of soluble Aβ, thereby reducing the formation of toxic amyloid plaques.[5] The proposed mechanism involves the binding of the carbazole derivatives to Aβ monomers or oligomers, which disrupts the fibrillization process.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. The demonstrated efficacy of these compounds as anticancer agents, through mechanisms such as p53 activation and STAT3 inhibition, highlights their potential for further development. Additionally, their ability to modulate amyloid-beta aggregation underscores their promise in the pursuit of effective treatments for Alzheimer's disease. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

- 1. Transcriptional activation of the carboxylesterase 2 gene by the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbazole Derivatives as STAT Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Novel Carbazole Inhibits Phospho-STAT3 through Induction of Protein–Tyrosine Phosphatase PTPN6 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Boc-Carbazole-3-Carboxaldehyde from Carbazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-Boc-carbazole-3-carboxaldehyde, a valuable intermediate in medicinal chemistry and materials science. The protocol details a two-step process starting from readily available carbazole: the protection of the carbazole nitrogen with a di-tert-butyl dicarbonate (Boc) group, followed by a regioselective formylation at the 3-position using the Vilsmeier-Haack reaction.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The introduction of a formyl group at the 3-position of the carbazole nucleus provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. To facilitate regioselective functionalization and improve solubility, the carbazole nitrogen is often protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

This application note presents a reliable and reproducible two-step synthesis of this compound, commencing with the N-Boc protection of carbazole to yield tert-butyl 9H-carbazole-9-carboxylate, followed by the Vilsmeier-Haack formylation to introduce the aldehyde functionality.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Figure 1: Two-step synthesis of this compound from carbazole.

Experimental Protocols

Step 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-carbazole)

This procedure outlines the protection of the nitrogen atom of carbazole using di-tert-butyl dicarbonate in the presence of a base.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Carbazole | 98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | 99% | Acros Organics |

| 4-(Dimethylamino)pyridine (DMAP) | 99% | Alfa Aesar |

| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific |

| Acetonitrile (ACN) | Anhydrous | Merck |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| Deionized Water | - | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T. Baker |

Experimental Workflow:

Figure 2: Workflow for the N-Boc protection of carbazole.

Detailed Procedure:

-

To a stirred solution of carbazole (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (1.0 eq) and triethylamine (Et₃N) (2.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 9H-carbazole-9-carboxylate as a white solid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Carbazole | 167.21 | 0.01 | 1.0 | 1.67 g |

| (Boc)₂O | 218.25 | 0.02 | 2.0 | 4.37 g |

| DMAP | 122.17 | 0.01 | 1.0 | 1.22 g |

| Et₃N | 101.19 | 0.02 | 2.0 | 2.79 mL |

| tert-butyl 9H-carbazole-9-carboxylate | 267.33 | - | - | Expected Yield: ~90% |

Step 2: Synthesis of tert-butyl 9H-carbazole-3-carbaldehyde (this compound)

This protocol describes the formylation of N-Boc-carbazole at the 3-position using a Vilsmeier-Haack reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-butyl 9H-carbazole-9-carboxylate | - | Synthesized in Step 1 |

| Phosphorus oxychloride (POCl₃) | 99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | In-house |

| Brine | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR |

Experimental Workflow:

Figure 3: Workflow for the Vilsmeier-Haack formylation of N-Boc-carbazole.

Detailed Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask to 0°C in an ice bath and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Dissolve tert-butyl 9H-carbazole-9-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 9H-carbazole-3-carbaldehyde as a solid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| tert-butyl 9H-carbazole-9-carboxylate | 267.33 | 0.01 | 1.0 | 2.67 g |

| POCl₃ | 153.33 | 0.015 | 1.5 | 1.37 mL |

| DMF | 73.09 | 0.03 | 3.0 | 2.32 mL |

| tert-butyl 9H-carbazole-3-carbaldehyde | 295.35 | - | - | Expected Yield: ~70-80% |

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound from carbazole. The procedures are straightforward and utilize common laboratory reagents and techniques. The provided quantitative data and workflows are intended to assist researchers in the successful execution of this synthesis, enabling the production of this key intermediate for applications in drug discovery and materials science. Adherence to standard laboratory safety practices is essential when performing these experiments.

Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the Vilsmeier-Haack formylation of N-Boc-carbazole, a key reaction in the synthesis of functionalized carbazole derivatives for pharmaceutical and materials science applications.

Introduction